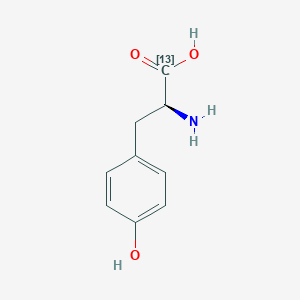

L-Tyrosine-1-13C

概述

描述

L-Tyrosine-1-13C is a stable isotope-labeled form of L-Tyrosine, where the carbon-13 isotope is incorporated at the first carbon position of the tyrosine molecule. L-Tyrosine is a non-essential amino acid that plays a crucial role in protein synthesis and serves as a precursor for several important biomolecules, including neurotransmitters and hormones .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine-1-13C typically involves the incorporation of the carbon-13 isotope into the tyrosine molecule. One common method is to start with isotopically enriched precursors such as benzonitrile or ethyl benzoate. These precursors undergo a series of chemical reactions, including nitration, reduction, and hydrolysis, to introduce the carbon-13 isotope at the desired position .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required isotopic and chemical purity standards .

化学反应分析

Types of Reactions

L-Tyrosine-1-13C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form L-Dopa, a precursor to neurotransmitters like dopamine.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol or aldehyde forms.

Substitution: Substitution reactions can introduce different functional groups into the tyrosine molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, are used under specific conditions to achieve substitution reactions.

Major Products Formed

Oxidation: L-Dopa and other catecholamines.

Reduction: Tyrosine alcohol and tyrosine aldehyde.

Substitution: Various substituted tyrosine derivatives.

科学研究应用

Metabolic Studies

L-Tyrosine-1-13C is extensively used as a tracer in metabolic studies. The carbon-13 isotope allows researchers to track the compound's metabolic pathways and its utilization in biological systems. This application is particularly valuable in understanding amino acid metabolism and the dynamics of neurotransmitter synthesis.

Case Study: Metabolic Pathway Analysis

In a study involving healthy adults, this compound was administered to trace its conversion to dopamine and other catecholamines. The results indicated that the incorporation of the carbon-13 isotope into neurotransmitter synthesis could be quantitatively measured, providing insights into metabolic rates and pathways under varying physiological conditions.

Neurocognitive Research

L-Tyrosine is known for its role as a precursor to catecholamines, which are critical for cognitive functions such as memory and attention. Research utilizing this compound has demonstrated its effects on cognitive performance, particularly under stress.

Case Study: Cognitive Performance Under Stress

A randomized controlled trial assessed the impact of this compound on cognitive flexibility in stressed individuals. Participants who received the compound showed improved performance on tasks requiring working memory compared to those receiving a placebo. This suggests that L-Tyrosine can mitigate cognitive decline associated with stress by replenishing depleted neurotransmitter levels .

Psychiatric Applications

The relationship between L-Tyrosine and neurotransmitter synthesis has implications for psychiatric disorders. Studies have shown that adequate levels of L-Tyrosine can support normal dopamine synthesis, which is crucial for mood regulation.

Case Study: Depression and Dopamine Synthesis

Research has established a causal link between L-Tyrosine intake and dopamine synthesis. In populations with depressive symptoms, supplementation with L-Tyrosine has been associated with improved mood and cognitive function, highlighting its potential therapeutic benefits in managing depression .

Stress Mitigation

L-Tyrosine supplementation has been studied for its ability to enhance physical and cognitive performance under stress. This application is particularly relevant for military personnel and athletes who face high-stress environments.

Case Study: Performance Enhancement

A systematic review of multiple trials found that L-Tyrosine administration improved cognitive performance during stressful tasks, such as memory recall and reaction time tests. The evidence suggests that it can be an effective intervention to counteract stress-induced cognitive deficits .

Nutritional Studies

L-Tyrosine's role in nutrition has been explored through studies assessing dietary intake and its effects on health outcomes. The isotopic form allows for precise measurements of amino acid metabolism in different dietary contexts.

Data Table: Dietary Impact on Tyrosine Levels

作用机制

L-Tyrosine-1-13C exerts its effects by participating in the same biochemical pathways as natural L-Tyrosine. It serves as a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The incorporation of the carbon-13 isotope allows researchers to track and study these pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy .

相似化合物的比较

Similar Compounds

L-Tyrosine-13C9: Labeled at all nine carbon positions.

L-Tyrosine-15N: Labeled with nitrogen-15 isotope.

L-Phenylalanine-13C: Another amino acid labeled with carbon-13.

Uniqueness

L-Tyrosine-1-13C is unique due to its specific labeling at the first carbon position, making it particularly useful for studying specific metabolic pathways and reactions involving the first carbon of the tyrosine molecule .

生物活性

L-Tyrosine-1-13C is a stable isotope-labeled form of the amino acid L-tyrosine, which plays a critical role in various biological processes, including neurotransmitter synthesis and metabolic pathways. This article delves into the biological activity of this compound, examining its metabolic fate, physiological significance, and implications in research and clinical settings.

Overview of L-Tyrosine and Its Isotope

L-Tyrosine is a non-essential amino acid that serves as a precursor for several important biomolecules, including neurotransmitters such as dopamine, norepinephrine, and epinephrine. The incorporation of the stable isotope carbon-13 (13C) into L-tyrosine allows researchers to trace metabolic pathways and quantify the dynamics of tyrosine metabolism in vivo.

Metabolism and Biological Fate

The metabolism of this compound involves several key pathways:

- Conversion to DOPA : The first step in catecholamine synthesis is the hydroxylation of L-tyrosine to L-DOPA by the enzyme tyrosine hydroxylase (TH). This reaction is crucial as it is the rate-limiting step in dopamine production .

- Dopamine Synthesis : L-DOPA is subsequently decarboxylated to dopamine by aromatic L-amino acid decarboxylase (AADC). Dopamine can then be further converted to norepinephrine and epinephrine through additional enzymatic reactions .

- Energy Production : Tyrosine can also enter the Krebs cycle after conversion to fumarate or acetoacetate, contributing to energy metabolism .

Research Findings

Recent studies utilizing this compound have provided insights into its biological activity:

- Neurotransmitter Dynamics : Research has shown that administering this compound can enhance dopamine synthesis during stress or cognitive tasks, suggesting its potential role in modulating neurotransmitter levels under specific physiological conditions .

- Metabolic Tracing : Studies using mass spectrometry have demonstrated that this compound can effectively trace metabolic pathways in animal models, allowing researchers to study alterations in tyrosine metabolism related to various diseases such as Parkinson's disease .

Case Study 1: Cognitive Performance Enhancement

A study investigated the effects of L-Tyrosine supplementation on cognitive performance under stress. Participants receiving L-Tyrosine showed improved working memory and cognitive flexibility compared to those given a placebo. The incorporation of 13C-labeled tyrosine allowed for precise tracking of metabolic changes associated with enhanced neurotransmitter synthesis.

Case Study 2: Parkinson's Disease Research

In a clinical trial involving patients with Parkinson's disease, researchers administered this compound to evaluate its effects on dopamine metabolism. The results indicated that labeled tyrosine significantly increased the levels of dopamine metabolites in cerebrospinal fluid, suggesting enhanced dopaminergic activity following supplementation.

Data Table: Summary of Biological Effects

属性

CAS 编号 |

110622-46-3 |

|---|---|

分子式 |

C9H11NO3 |

分子量 |

182.18 g/mol |

IUPAC 名称 |

(2S)-2-amino-3-(4-hydroxyphenyl)(213C)propanoic acid |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i8+1 |

InChI 键 |

OUYCCCASQSFEME-IDMPRHEVSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O |

手性 SMILES |

C1=CC(=CC=C1C[13C@@H](C(=O)O)N)O |

规范 SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O |

Pictograms |

Irritant |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。